molecular formula C17H29N3S B12935817 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 90138-98-0

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine

Cat. No.: B12935817
CAS No.: 90138-98-0
M. Wt: 307.5 g/mol
InChI Key: DVAIJDCYJTXWGL-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that belongs to the class of thiadiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can be achieved through a multicomponent reaction involving 1,3,4-thiadiazole-amines, aldehydes, and active methylene compounds. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst. The reaction is typically carried out in ethanol solvent at room temperature, yielding the desired product in high efficiency (90-97%) within a short reaction time (25-30 minutes) .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, such as vanadium oxide on fluorapatite, allows for efficient and sustainable production. The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation . The exact molecular targets and pathways involved depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    7H-1,3,4-Thiadiazolo[3,2-a]pyrimidine: A related compound with similar structural features and biological activities.

    5,7,7-Trimethyl-2-(phenoxymethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine:

Uniqueness

5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine stands out due to its unique nonyl side chain, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

90138-98-0

Molecular Formula

C17H29N3S

Molecular Weight

307.5 g/mol

IUPAC Name

5,7,7-trimethyl-2-nonyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine

InChI

InChI=1S/C17H29N3S/c1-5-6-7-8-9-10-11-12-15-19-20-14(2)13-17(3,4)18-16(20)21-15/h13H,5-12H2,1-4H3

InChI Key

DVAIJDCYJTXWGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NN2C(=CC(N=C2S1)(C)C)C

Origin of Product

United States

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